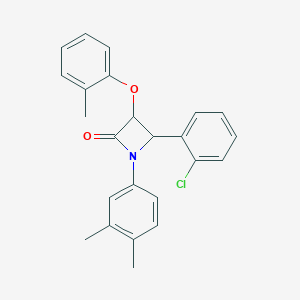
1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features phenyl groups and a propanoyl group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Phenyl and Propanoyl Groups: The phenyl and propanoyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene or substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
3-phenylpropanol: A related compound with a similar phenyl group but different functional groups.
Phenylpropanoic acid: Another similar compound with a carboxylic acid group instead of the triazole ring.
1-chloro-3-phenylpropane: A compound with a phenyl group and a chloro substituent.
Uniqueness
1-(5-AMINO-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33g/mol |
IUPAC 名称 |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H16N4O/c18-17-19-16(14-9-5-2-6-10-14)20-21(17)15(22)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20) |
InChI 键 |
CHCTTWOGRPRHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379214.png)
![11-(3-ethoxy-4-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379217.png)
![11-(2,4-dichlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379218.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379220.png)

![11-[2-(benzyloxy)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379223.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379224.png)


![11-(3,4-dichlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379230.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)
